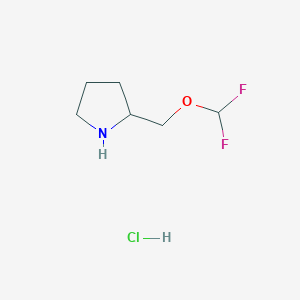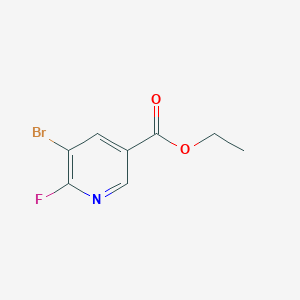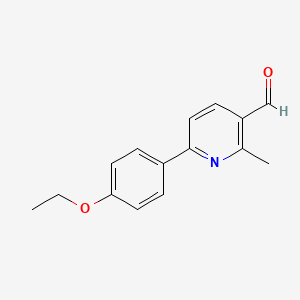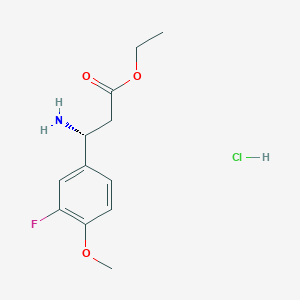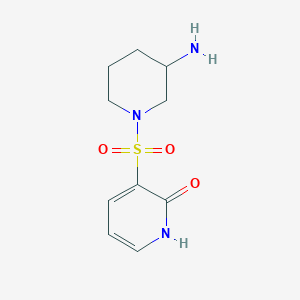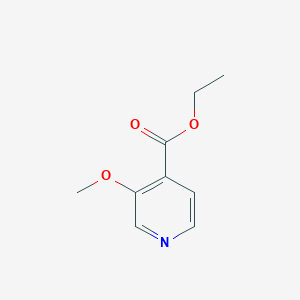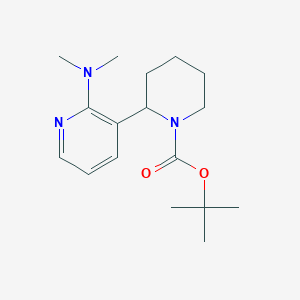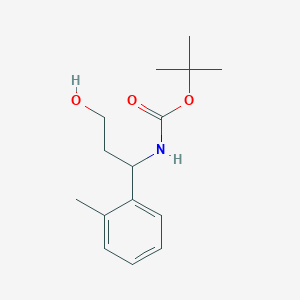
(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a hydroxy group, a tolyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the reaction of o-tolylacetic acid with a suitable alcohol to form the ester. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the carbamic acid ester by reacting the hydroxy compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can interact with nucleophilic sites, potentially inhibiting enzyme function or altering receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid methyl ester
- (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid ethyl ester
- (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid isopropyl ester
Uniqueness
(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The tert-butyl ester group provides steric hindrance, potentially enhancing the compound’s stability and selectivity in reactions.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(2-methylphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-11-7-5-6-8-12(11)13(9-10-17)16-14(18)19-15(2,3)4/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) |
InChI Key |
ODLHAORCDGFGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


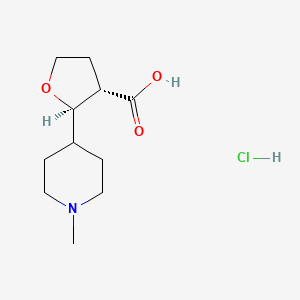
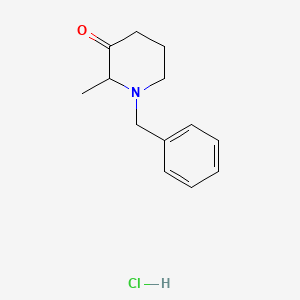
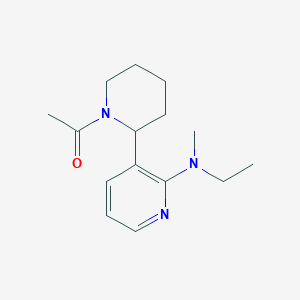
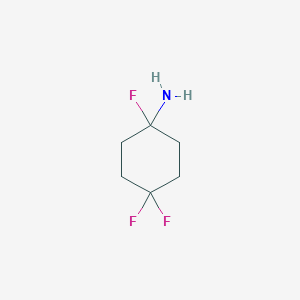
![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)
